molecular formula C9H6BrF3N2O3 B1447757 N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide CAS No. 1325729-87-0

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1447757
M. Wt: 327.05 g/mol
InChI Key: SAZSMEKVWRGZIH-UHFFFAOYSA-N
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Description

“N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” is a chemical compound . Unfortunately, there is not much information available about this compound.


Molecular Structure Analysis

The molecular formula of “N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” is C9H9BrN2O3 . The molecular weight is 273.08 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” are not well-documented .

Scientific Research Applications

Environmental Impact and Detection

  • TFM (3-trifluoromethyl-4-nitrophenol), a chemical with some functional similarities, is used geographically limited to the Great Lakes basin for controlling sea lamprey populations. It demonstrates transient environmental effects, indicating rapid detoxification and minimal long-term risk, which suggests that related compounds might also be studied for their environmental fate and ecotoxicological profiles (Hubert, 2003).

Synthesis and Chemical Analysis

  • Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in synthesizing brominated and nitro-substituted aromatic compounds. This suggests potential research applications in improving synthesis methods for complex chemicals like N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide, focusing on yield, cost, and environmental impact (Qiu et al., 2009).

Biological Effects and Applications

  • Studies on the biological effects of chemicals with similar functional groups, such as NMDA receptor antagonists and various brominated flame retardants, indicate a broad interest in understanding the physiological impact of such compounds. This might guide research into the potential neuroprotective, neurotoxic, or endocrine-disrupting properties of N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide (Le & Lipton, 2001; Zuiderveen et al., 2020).

properties

IUPAC Name

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4-5(10)2-3-6(15(17)18)7(4)14-8(16)9(11,12)13/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSMEKVWRGZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
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N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 5
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Reactant of Route 6
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide

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